4-(1H-1,2,4-Triazol-1-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine
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Overview
Description
1H-Pyrazol-5-amine, 4-(1H-1,2,4-triazol-1-yl)-1-(2,4,6-trichlorophenyl)- is a complex organic compound that features a pyrazole ring, a triazole ring, and a trichlorophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazol-5-amine, 4-(1H-1,2,4-triazol-1-yl)-1-(2,4,6-trichlorophenyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrazole Ring: Starting from hydrazine derivatives and 1,3-diketones.
Introduction of the Triazole Ring: Using azide and alkyne cycloaddition reactions.
Attachment of the Trichlorophenyl Group: Through electrophilic aromatic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazol-5-amine, 4-(1H-1,2,4-triazol-1-yl)-1-(2,4,6-trichlorophenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Using nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: As an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Pyrazol-5-amine, 4-(1H-1,2,4-triazol-1-yl)-1-(2,4,6-trichlorophenyl)- would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazol-5-amine derivatives: Compounds with similar pyrazole structures.
1H-1,2,4-Triazole derivatives: Compounds with similar triazole structures.
Trichlorophenyl derivatives: Compounds with similar trichlorophenyl groups.
Uniqueness
The uniqueness of 1H-Pyrazol-5-amine, 4-(1H-1,2,4-triazol-1-yl)-1-(2,4,6-trichlorophenyl)- lies in its combination of these three functional groups, which may confer unique biological activities and chemical reactivity.
Properties
CAS No. |
101850-71-9 |
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Molecular Formula |
C11H7Cl3N6 |
Molecular Weight |
329.6 g/mol |
IUPAC Name |
4-(1,2,4-triazol-1-yl)-2-(2,4,6-trichlorophenyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H7Cl3N6/c12-6-1-7(13)10(8(14)2-6)20-11(15)9(3-17-20)19-5-16-4-18-19/h1-5H,15H2 |
InChI Key |
IMCIEMJWRHEIOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N2C(=C(C=N2)N3C=NC=N3)N)Cl)Cl |
Origin of Product |
United States |
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